molecular formula C17H18N2O6S B2658892 2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 941992-63-8

2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B2658892
CAS No.: 941992-63-8
M. Wt: 378.4
InChI Key: JHGJGWFPQZJDKI-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide is a synthetic acetamide derivative designed for advanced research and development purposes. Compounds featuring acetamide scaffolds and nitrophenyl moieties are frequently explored in medicinal chemistry for their potential as key intermediates in the synthesis of novel therapeutic agents . The structural elements of this molecule, including the ethylsulfonyl group and the methoxy-nitrophenyl ring system, suggest potential for investigating structure-activity relationships, particularly in the inhibition of specific enzymatic targets . Researchers may utilize this compound in the development of new antimicrobials, as similar naphthalene-based amide-coupled scaffolds have demonstrated potent antibacterial efficacy and show promise as inhibitors of bacterial proteins like RecA, which is essential for DNA repair . Furthermore, the chemical architecture aligns with molecules studied for their role in probing cellular processes such as lysosomal function, where related compounds have been identified as inhibitors of phospholipase A2 . This product is intended solely for use in laboratory research by qualified professionals.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-3-26(23,24)14-7-4-12(5-8-14)10-17(20)18-15-11-13(19(21)22)6-9-16(15)25-2/h4-9,11H,3,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGJGWFPQZJDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation could yield various oxidized derivatives.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several acetamide derivatives documented in the literature. Key comparisons include:

Compound Name/ID Key Structural Features Molecular Formula Reference
Target Compound 4-(ethylsulfonyl)phenyl, 2-methoxy-5-nitrophenyl C₁₇H₁₇N₂O₆S N/A
2-(4-(4-fluorophenyl)-1-piperazinyl)-N-(2-methoxy-5-nitrophenyl)acetamide 4-fluorophenyl-piperazinyl, 2-methoxy-5-nitrophenyl C₁₉H₂₁FN₄O₄
Compound 54 () Phenylsulfonyl, 3-ethoxy-5-(2-fluorophenyl)-1,2,4-triazolyl C₂₃H₂₀FN₃O₄S
2-(4-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide 4-chlorophenoxy, 2-methoxy-5-nitrophenyl C₁₅H₁₃ClN₂O₅
N-(2-Methoxy-4-nitrophenyl)acetamide Simplified analog lacking the ethylsulfonylphenyl group C₉H₁₀N₂O₄

Key Observations :

  • Electron-Withdrawing Groups: The ethylsulfonyl group in the target compound is more electron-withdrawing than the sulfanyl (C-S) or phenoxy (C-O) groups in analogs like compound 55 () or . This may enhance metabolic stability compared to sulfanyl-containing derivatives.
  • Heterocyclic vs.

Physicochemical Properties

Comparative data on melting points, solubility, and spectroscopic features are summarized below:

Compound ID Melting Point (°C) IR Spectral Features (cm⁻¹) Molecular Weight (g/mol) Reference
Target Compound Not reported Expected C=O (~1670), S=O (~1350/1150) 377.39 N/A
Compound 54 204–206 C=O (1669), S=O (1130) 465.48
Compound 11 216–218 C=O (1669), C=N (1537), C-S (681) Not reported
Not reported C=O (~1680), NO₂ (~1520/1350) 336.73

Notes:

  • The target compound’s predicted higher molecular weight (vs. and ) suggests reduced solubility in polar solvents, a trend observed in sulfonyl-containing analogs .
  • IR data for compound 54 () confirm the presence of sulfonyl and carbonyl groups, aligning with expectations for the target compound .

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide is a member of the acetamide class, notable for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C16H16N2O6S
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 941930-91-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Antimicrobial Activity

Research has demonstrated that derivatives of acetamides, including those with nitro and sulfonyl groups, exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Compound Microbial Strain Activity (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been evaluated in several cell lines. Studies indicate that it can induce apoptosis and inhibit cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
HCT-15 (Colon Cancer)1.61Induction of apoptosis via caspase activation
A-431 (Skin Cancer)1.98Inhibition of Bcl-2 protein expression

The mechanisms underlying the biological activity of This compound are multifaceted:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, modulating enzyme activity.
  • Cellular Signaling : The compound influences cellular pathways by interacting with specific molecular targets.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

  • A study published in MDPI highlighted its effectiveness against colon carcinoma cell lines, demonstrating a significant reduction in cell viability at low concentrations .
  • Another investigation reported promising results in the treatment of skin cancer, where the compound exhibited a dual mechanism involving both apoptosis induction and cell cycle arrest .

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